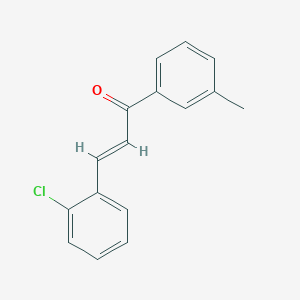
(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 2-chloro-3-methyl-1-phenyl-1-propene, is an organic compound that is used in a variety of scientific research applications. It is synthesized from the reaction of 2-chlorophenol and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid. This compound is of particular interest as it has a wide range of biochemical and physiological effects and can be used in laboratory experiments to study a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. This compound has also been used to study the metabolism of drugs and other xenobiotics, as well as to study the role of cytochrome P450 enzymes in drug metabolism. Additionally, this compound has been used to study the role of specific enzymes in the regulation of cell growth and differentiation.
Wirkmechanismus
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound inhibits the activity of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme, thereby preventing the formation of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and is available in high yields. Additionally, this compound has a wide range of biochemical and physiological effects and can be used to study a variety of biological processes. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action is not fully understood and this compound may have toxic effects at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions related to (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one. For example, further research is needed to better understand the mechanism of action of this compound and to determine its potential toxic effects at higher concentrations. Additionally, this compound could be used in the development of new drugs or drug delivery systems. Finally, this compound could be used to study the role of specific enzymes in the regulation of cell growth and differentiation.
Synthesemethoden
The synthesis of (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one involves the reaction of 2-chlorophenol and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of around 120-130°C for several hours. The reaction produces the desired product in high yields, typically greater than 90%.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-4-7-14(11-12)16(18)10-9-13-6-2-3-8-15(13)17/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESJESZEDMCTNY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

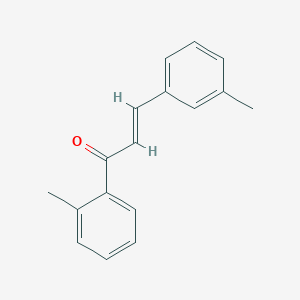
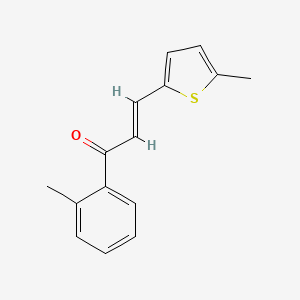
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)

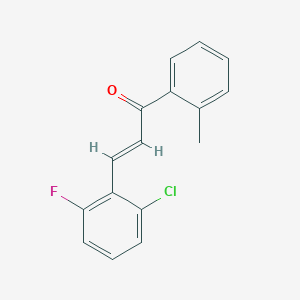
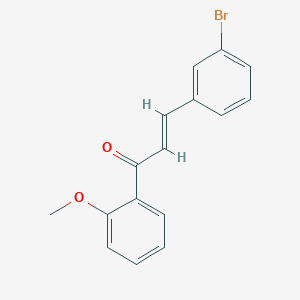
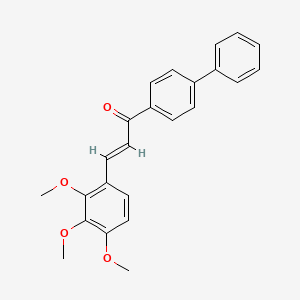

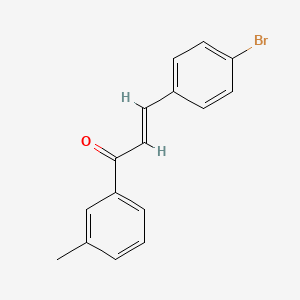


![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)

